5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
IUPAC Name |
5-[2,6-dimethyl-1-(4-methylphenyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-10-4-6-14(7-5-10)21-11(2)8-13(9-12(21)3)15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKINQATWBUCBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C3C(=O)NC(=O)NC3=O)C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyridine and tolyl group. Its structure can be represented as follows:
This compound is characterized by its unique arrangement of functional groups that contribute to its biological properties.
Antitumor Activity
Several studies have indicated that pyrimidine derivatives exhibit notable antitumor activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
- Case Study : A recent study demonstrated that derivatives of pyrimidine exhibited IC50 values in the low micromolar range against the HeLa cell line, indicating potent antitumor potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives possess significant antibacterial and antifungal activities.
- Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
This table illustrates the compound's effectiveness against various pathogens .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Similar compounds have demonstrated significant antioxidant activity through various assays.
- Research Finding : The radical scavenging activity of related pyrimidine compounds was assessed using DPPH and ABTS assays. Results showed that these compounds could effectively reduce oxidative stress in vitro .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activities pertinent to cancer and microbial infections.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives are known for their biological activities, including anticancer properties. The compound under discussion has been investigated for its efficacy against various cancer cell lines. Studies indicate that the presence of the pyrimidine ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and act as a bioisostere for aromatic systems .
In vitro studies have shown that derivatives of pyrimidine can inhibit cell proliferation in cancer models. For instance, compounds similar to 5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione were tested against breast and lung cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .
Antiviral Properties
Research has indicated that pyrimidine derivatives exhibit antiviral activity. The compound may interfere with viral replication mechanisms due to its structural similarity to nucleobases involved in RNA and DNA synthesis. This property makes it a candidate for further exploration in the development of antiviral agents targeting viruses such as HIV and Hepatitis C .
Pesticidal Activity
Pyrimidine compounds have been evaluated for their insecticidal and fungicidal properties. The compound has shown promise in preliminary studies aimed at developing new agrochemicals that are effective against pests while being environmentally benign. Its structural features allow for interaction with biological pathways in pests, potentially leading to effective pest control solutions without harming non-target species .
Organic Electronics
The unique electronic properties of pyrimidine derivatives make them suitable candidates for applications in organic electronics. Compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and exhibit good charge transport properties is critical for these applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine and pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Microwave-assisted synthesis | 80% | NMR, MS |
| Sonochemical synthesis | 75% | NMR, IR |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The pyrimidine-2,4,6-trione (barbituric acid) core is common among analogs, but substituents at the 5-position dictate their properties:
Physicochemical and Material Properties
- Solvatochromism: JE-1 () exhibits solvatochromic shifts in polar solvents (Δλ = 50 nm), attributed to its dimethylamino styryl group. The target compound’s electron-donating p-tolyl group may induce similar solvent-dependent spectral shifts .
- Fluorescence : 4-Methoxybenzylidene derivatives () emit blue fluorescence (λₑₘ = 450 nm), while JE-1’s extended conjugation results in red-shifted emission. The target compound’s conjugation length may position it between these analogs .
- Thermal Stability : JE-1 decomposes >300°C, whereas indole-substituted derivatives () degrade near 250°C. The target compound’s methyl and p-tolyl groups likely improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
